molecular formula C27H23ClN4O4S B6510542 N-(4-chlorophenyl)-2-{[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide CAS No. 892380-28-8

N-(4-chlorophenyl)-2-{[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide

Cat. No.: B6510542
CAS No.: 892380-28-8
M. Wt: 535.0 g/mol
InChI Key: VDNTYDRJPAEHMT-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule featuring a tricyclic core (2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaene) with multiple functional groups. Key structural elements include:

  • 5-(2-methoxyphenyl): The ortho-methoxy group on the phenyl ring may influence steric and electronic properties, affecting binding interactions.
  • 14-methyl: A methyl substituent that could impact metabolic stability and steric bulk.
  • Sulfanylacetamide linkage: The thioether bridge connects the tricyclic system to the N-(4-chlorophenyl)acetamide moiety, contributing to conformational flexibility and redox sensitivity.

This compound’s aromaticity (from the tricyclic core and phenyl substituents) aligns with principles of aromatic stability and π-electron conjugation discussed in medicinal chemistry .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O4S/c1-15-24-20(16(13-33)12-29-15)11-21-26(36-24)31-25(19-5-3-4-6-22(19)35-2)32-27(21)37-14-23(34)30-18-9-7-17(28)8-10-18/h3-10,12,33H,11,13-14H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNTYDRJPAEHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4OC)SCC(=O)NC5=CC=C(C=C5)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Substituents Key Structural Differences Inferred Properties
Target Compound : N-(4-chlorophenyl)-2-{[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[...]sulfanyl}acetamide - 2-methoxyphenyl
- 4-chlorophenyl
- 14-methyl
Reference compound for comparison. Balanced hydrophobicity; potential for selective binding due to ortho-methoxy and chloro groups.
Analog 1 : 2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[...]sulfanyl]-N-(2-methylphenyl)acetamide - 4-methoxyphenyl
- 2-methylphenyl
- Para-methoxy (vs. ortho) on phenyl
- 2-methylphenyl (vs. 4-chlorophenyl)
Increased electron-donating effects from para-methoxy; reduced steric hindrance; lower polarity.
Analog 2 : N-(3-chloro-4-methoxyphenyl)-2-({9-methyl-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo[...]sulfanyl}acetamide - 3-chloro-4-methoxyphenyl
- Sulfonyl (8,8-dioxo)
- Sulfonyl group (vs. thioether)
- 3-chloro-4-methoxyphenyl (vs. 4-chlorophenyl)
Higher metabolic stability (sulfonyl resists oxidation); dual substituents may enhance solubility.

Impact of Substituent Positioning

  • Ortho- vs.
  • Chloro vs. Methyl Phenyl : The 4-chlorophenyl group (target) provides stronger electron-withdrawing effects than Analog 1’s 2-methylphenyl, which may enhance interactions with electron-rich biological targets (e.g., enzymes or receptors).
  • Sulfonyl vs.

Aromaticity and Reactivity

The tricyclic core in all compounds exhibits aromaticity, contributing to planar rigidity and π-π stacking capabilities. However, Analog 2’s sulfur oxidation state (sulfonyl) disrupts conjugation in the thia-triazatricyclo system, reducing aromatic stabilization compared to the target compound’s thioether .

Hypothetical Pharmacological Profiles

  • Target Compound : Likely exhibits moderate solubility (hydroxymethyl balances chloro/methoxy hydrophobicity) and intermediate metabolic stability (thioether prone to oxidation).
  • Analog 1 : Higher lipophilicity (para-methoxy and methylphenyl) may improve membrane permeability but reduce aqueous solubility.
  • Analog 2 : Sulfonyl group enhances metabolic stability and solubility, making it a candidate for prolonged action in biological systems .

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